Methyl 5-chloro-3-methylpicolinate
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Overview
Description
Methyl 5-chloro-3-methylpicolinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a methyl group at the 3-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-3-methylpicolinate can be synthesized through various methods. One common approach involves the chlorination of 3-methylpicolinic acid followed by esterification with methanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine. The esterification step is carried out under acidic conditions to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 5-chloro-3-methylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer agents, often utilizes this compound as a starting material.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-methylpicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the chlorine and methyl groups, which enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Methyl 5-chloro-3-methylpicolinate can be compared to other similar compounds, such as:
Methyl 6-chloro-3-methylpicolinate: Similar in structure but with the chlorine atom at the 6-position, leading to different chemical and biological properties.
Methyl 3-methylpicolinate: Lacks the chlorine atom, resulting in reduced reactivity and different applications.
Methyl 5-bromo-3-methylpicolinate: Contains a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it valuable for various research and industrial applications.
Biological Activity
Methyl 5-chloro-3-methylpicolinate (M5C3MP) is a compound of significant interest in various fields of research, particularly in biochemistry and pharmacology. This article details the biological activity of M5C3MP, including its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
M5C3MP is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 3-position of the pyridine ring. Its chemical formula is C8H8ClN and it has a molecular weight of 169.61 g/mol. The presence of the chlorine atom enhances its reactivity and binding affinity to various biological targets, making it suitable for studies involving enzyme interactions and receptor binding.
The biological activity of M5C3MP primarily arises from its ability to interact with specific enzymes and receptors. The compound's structural features allow it to bind effectively to these targets, inhibiting their activity or altering their function. This interaction is facilitated by the chlorine and methyl groups, which enhance binding affinity and specificity:
- Enzyme Inhibition : M5C3MP has shown potential as an inhibitor for various enzymes due to its structural similarity to natural substrates. For example, studies indicate that it can inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism.
- Receptor Binding : The compound's ability to bind to specific receptors suggests potential applications in modulating signaling pathways related to inflammation and cancer progression.
Enzyme Kinetics Studies
Research has demonstrated that M5C3MP can significantly affect enzyme kinetics. For instance, kinetic studies have shown that M5C3MP can alter the Vmax and Km values of target enzymes, indicating its role as a competitive inhibitor. These findings are crucial for understanding how M5C3MP may influence metabolic pathways in cells.
Enzyme | Vmax (nmol/mg protein/min) | Km (μM) | Inhibition Type |
---|---|---|---|
Cytochrome P450 II | 0.55 | 0.9 | Competitive |
Case Studies
- Anti-inflammatory Potential : In vitro studies have indicated that M5C3MP exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Activity : Preliminary research has shown that M5C3MP can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This effect is believed to be mediated by its interaction with specific signaling molecules involved in cell survival.
Comparative Analysis with Similar Compounds
M5C3MP can be compared with other picolinate derivatives to highlight its unique biological properties:
Compound | Structural Differences | Biological Activity |
---|---|---|
Methyl 6-chloro-3-methylpicolinate | Chlorine at 6-position | Different enzyme inhibition profile |
Methyl 3-methylpicolinate | Lacks chlorine | Reduced reactivity |
Methyl 5-bromo-3-methylpicolinate | Bromine instead of chlorine | Altered binding properties |
The unique substitution pattern of M5C3MP contributes to its distinct biological activities compared to these related compounds.
Properties
CAS No. |
886365-49-7 |
---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
methyl 5-chloro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 |
InChI Key |
YZMKWTNQXIBEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)Cl |
Origin of Product |
United States |
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